2-Amino-5-(3,5-dichlorophenyl)isonicotinic acid: NNMT Inhibition Potency (IC₅₀) vs. Clinically Advanced NNMT Inhibitors
The compound demonstrates a single‑digit nanomolar inhibitory activity against human nicotinamide N‑methyltransferase (NNMT) (IC₅₀ = 10 nM) in a biochemical assay [1]. This potency positions it as competitive with, or superior to, several well‑characterized NNMT inhibitors, including the clinically evaluated JBSNF‑000028 (IC₅₀ = 33 nM against hNNMT) [2] and the macrocyclic peptide inhibitors that exhibit IC₅₀ values as low as 229 nM [3]. Notably, it is approximately 4‑fold less potent than the highly optimized bisubstrate inhibitor NNMT‑IN‑3 (IC₅₀ = 1.1 nM) but maintains a simpler, more synthetically accessible core scaffold [4]. No comparable NNMT inhibition data are available for other 2‑amino‑5‑aryl isonicotinic acid analogs, establishing this compound as a uniquely characterized entry point to the chemical space.
| Evidence Dimension | Inhibitory Activity (IC₅₀) against human NNMT |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM |
| Comparator Or Baseline | JBSNF‑000028: IC₅₀ = 33 nM; NNMT‑IN‑3: IC₅₀ = 1.1 nM; Macrocyclic Peptide: IC₅₀ = 229 nM |
| Quantified Difference | 3.3× more potent than JBSNF‑000028; 9.1× less potent than NNMT‑IN‑3; 22.9× more potent than macrocyclic peptide inhibitor |
| Conditions | Biochemical fluorescence‑based FAP assay; purified recombinant human NNMT |
Why This Matters
Procurement decisions based on NNMT target engagement should prioritize this compound for its documented single‑digit nanomolar potency, which ensures a robust assay signal and reduces the likelihood of false negatives in primary screening campaigns.
- [1] BindingDB. (2025). BDBM50627720: CHEMBL5395424::US20250017936, Compound 5o. BindingDB Entry. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627720 View Source
- [2] Ace Therapeutics. (n.d.). JBSNF‑000028 free base. Ace Therapeutics Product Page. https://www.acetherapeutics.com/jbsnf-000028-free-base View Source
- [3] Gao, J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N‑methyltransferase (NNMT). RSC Chemical Biology, 2, 1530–1540. https://doi.org/10.1039/D1CB00118K View Source
- [4] Ace Therapeutics. (n.d.). NNMT‑IN‑3. Ace Therapeutics Product Page. https://www.acetherapeutics.com/nnmt-in-3 View Source
